molecular formula C16H15FN2O5S B4443095 4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B4443095
M. Wt: 366.4 g/mol
InChI Key: JMYVOLNOZHZKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a quinoxalinone core and a sulfonyl group attached to a fluorinated dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxalinone Core: This step involves the cyclization of an appropriate diamine with a diketone under acidic conditions to form the quinoxalinone core.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the quinoxalinone core in the presence of a base.

    Fluorination and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic ring.

Scientific Research Applications

4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfonyl group and the quinoxalinone core are key structural elements that enable the compound to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chloro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
  • 4-[(2-bromo-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
  • 4-[(2-methyl-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Uniqueness

The uniqueness of 4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially improving their pharmacokinetic properties and efficacy as therapeutic agents.

Properties

IUPAC Name

4-(2-fluoro-4,5-dimethoxyphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O5S/c1-23-13-7-10(17)15(8-14(13)24-2)25(21,22)19-9-16(20)18-11-5-3-4-6-12(11)19/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYVOLNOZHZKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.